molecular formula C15H12BrN5O2 B11268037 2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11268037
M. Wt: 374.19 g/mol
InChI Key: HSPRHGJBTGWTAD-UHFFFAOYSA-N
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Description

2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the tetrazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets 2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide apart is the combination of the bromine atom, methoxy group, and tetrazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

IUPAC Name

2-bromo-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12BrN5O2/c1-23-14-7-6-10(8-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)

InChI Key

HSPRHGJBTGWTAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)N3C=NN=N3

Origin of Product

United States

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